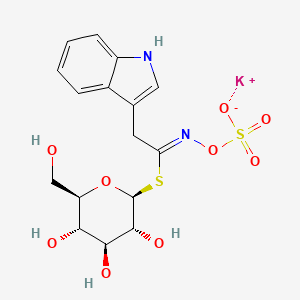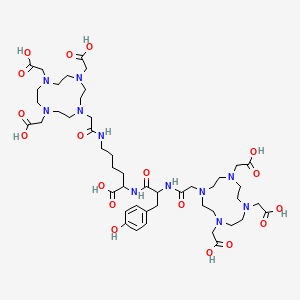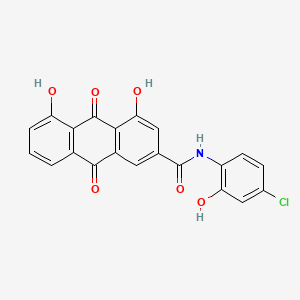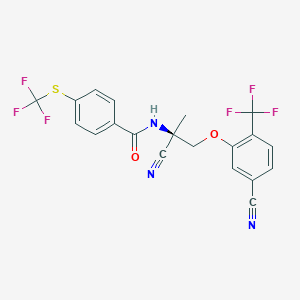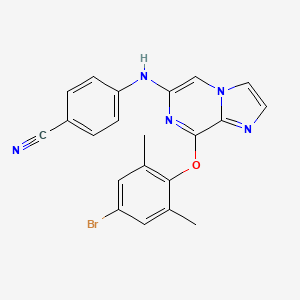
E3 Ligase Ligand-linker Conjugate 81
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 81 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 81 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. The synthetic routes often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include specific temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated synthesis equipment and high-throughput screening to identify the most efficient synthetic pathways .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 81 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
E3 Ligase Ligand-linker Conjugate 81 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting oncogenic proteins for degradation.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets.
作用机制
E3 Ligase Ligand-linker Conjugate 81 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein stability and function .
相似化合物的比较
Similar Compounds
Cereblon-based Ligands: Used in PROTACs for targeting proteins like IKZF1 and IKZF3.
Von Hippel-Lindau (VHL) Ligands: Utilized in PROTACs for targeting hypoxia-inducible factors.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Employed in PROTACs for targeting proteins involved in apoptosis regulation
Uniqueness
E3 Ligase Ligand-linker Conjugate 81 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in forming the ternary complex required for targeted protein degradation. This uniqueness makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C30H39N5O6 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[[(1R,4R)-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1 |
InChI 键 |
DTHKAUQIYZLCNL-XMVXWINGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2C[C@H]3C[C@@H]2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
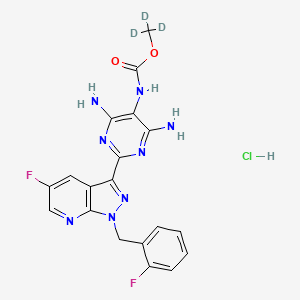
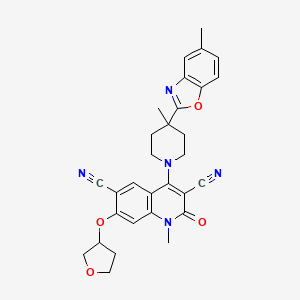
![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
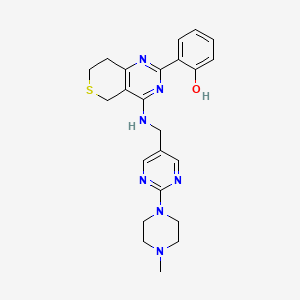
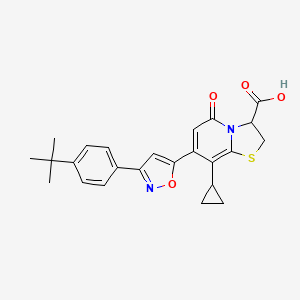
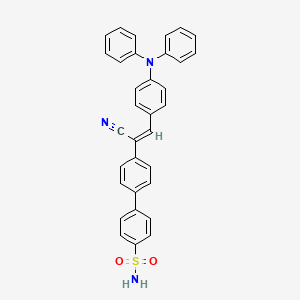
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
